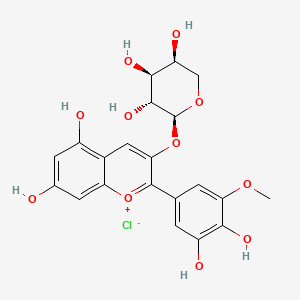

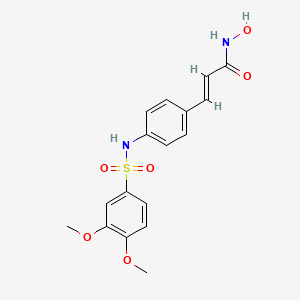

Petunidin 3-arabinoside

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

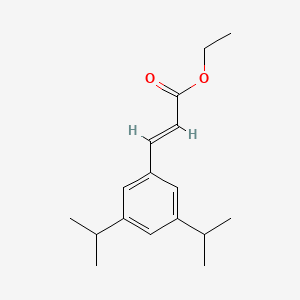

Petunidin 3-arabinoside is a naturally occurring anthocyanin, a type of flavonoid pigment responsible for the red, purple, and blue colors in many plants. It is found in various fruits, seeds, and beverages, and is particularly abundant in berries. This compound has gained attention due to its potential health benefits, including antioxidant, anti-inflammatory, and anticancer properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Petunidin 3-arabinoside can be synthesized through the extraction of anthocyanins from natural sources such as blueberries. The process involves several steps:

Extraction: Fresh blueberries are washed and mixed with a 70% ethanol aqueous solution containing hydrochloric acid.

Filtration and Concentration: The extract is filtered and the ethanol is removed by vacuum rotary evaporation to obtain a crude anthocyanin extract.

Purification: The crude extract is purified using macroporous resin adsorption and preparative liquid chromatography.

Industrial Production Methods

Industrial production of this compound follows similar steps but on a larger scale. The use of high-speed counter-current chromatography allows for the efficient separation and isolation of the compound from complex mixtures .

Analyse Chemischer Reaktionen

Types of Reactions

Petunidin 3-arabinoside undergoes various chemical reactions, including:

Oxidation: This reaction involves the loss of electrons and can lead to the formation of quinones.

Reduction: This reaction involves the gain of electrons, often resulting in the formation of colorless leucoanthocyanins.

Substitution: This reaction involves the replacement of one functional group with another, such as the glycosylation of the anthocyanidin core.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride are often used.

Substitution: Glycosylation reactions typically involve glycosyl donors like glucose or arabinose in the presence of catalysts.

Major Products

The major products formed from these reactions include various glycosides and leucoanthocyanins, which have different colors and stability profiles .

Wissenschaftliche Forschungsanwendungen

Petunidin 3-arabinoside has a wide range of scientific research applications:

Wirkmechanismus

Petunidin 3-arabinoside exerts its effects through several molecular mechanisms:

Antioxidant Activity: It scavenges free radicals and reduces oxidative stress by donating electrons to neutralize reactive oxygen species.

Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation.

Anticancer Activity: It induces apoptosis in cancer cells and inhibits their proliferation by modulating various signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Petunidin 3-arabinoside is one of several anthocyanins, each with unique properties:

Cyanidin: Known for its strong antioxidant activity but less stable than petunidin.

Delphinidin: Has potent anti-inflammatory properties but is more prone to degradation.

Pelargonidin: Offers bright red coloration but has lower bioavailability.

Peonidin: Similar to petunidin but with different glycosylation patterns.

Malvidin: Highly stable and commonly found in red wine.

This compound stands out due to its balance of stability, bioavailability, and diverse biological activities .

Eigenschaften

CAS-Nummer |

679429-94-8 |

|---|---|

Molekularformel |

C21H21ClO11 |

Molekulargewicht |

484.8 g/mol |

IUPAC-Name |

(2S,3R,4S,5S)-2-[2-(3,4-dihydroxy-5-methoxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxyoxane-3,4,5-triol;chloride |

InChI |

InChI=1S/C21H20O11.ClH/c1-29-15-3-8(2-12(24)17(15)26)20-16(32-21-19(28)18(27)13(25)7-30-21)6-10-11(23)4-9(22)5-14(10)31-20;/h2-6,13,18-19,21,25,27-28H,7H2,1H3,(H3-,22,23,24,26);1H/t13-,18-,19+,21-;/m0./s1 |

InChI-Schlüssel |

DGLWRNZJQCODBU-IMBWBGPSSA-N |

Isomerische SMILES |

COC1=CC(=CC(=C1O)O)C2=[O+]C3=CC(=CC(=C3C=C2O[C@H]4[C@@H]([C@H]([C@H](CO4)O)O)O)O)O.[Cl-] |

Kanonische SMILES |

COC1=CC(=CC(=C1O)O)C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(CO4)O)O)O)O)O.[Cl-] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Diphenyl-4,4 phenylacetyl-6 oxyde-1 perhydrothiopyrano(2,3-c)pyrrole-(1RS,4aRS,7aRS) [French]](/img/structure/B12781330.png)

![5-[(2E,4E)-5-(1,3-diethyl-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-yl)penta-2,4-dienylidene]-1,3-diethyl-2-sulfanylidene-1,3-diazinane-4,6-dione;N,N-diethylethanamine](/img/structure/B12781335.png)

![(9S,10R,12S,15R,17R,18S,19S,20R,23Z,25Z,27R,28R)-3,13,19,28-tetramethylspiro[4,7,11,16,21,29,30-heptaoxaheptacyclo[25.2.1.117,20.03,5.09,15.09,19.010,12]hentriaconta-13,23,25-triene-18,2'-oxirane]-6,22-dione](/img/structure/B12781361.png)